molecular formula C27H24N4O4 B11271457 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B11271457
M. Wt: 468.5 g/mol
InChI Key: GQSAIXUNOWXHDG-UHFFFAOYSA-N
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Description

2-{3-Benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a pyrimidoindole core, a benzyl group, and a dimethoxyphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoindole Core: The pyrimidoindole core can be synthesized through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor.

    Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, often using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Dimethoxyphenyl Acetamide Moiety: The final step involves the acylation of the pyrimidoindole core with 3,4-dimethoxyphenyl acetic acid or its derivatives, using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-Benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{3-Benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antiviral research.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to bind to specific targets.

    Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-{3-Benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a specific enzyme’s active site, blocking its activity and thereby affecting a particular metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-Benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenylbutan-2-yl)acetamide
  • 2-{3-Benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenyl-2-butanyl)acetamide

Uniqueness

Compared to similar compounds, 2-{3-Benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,4-dimethoxyphenyl)acetamide is unique due to the presence of the 3,4-dimethoxyphenyl acetamide moiety. This structural feature may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

IUPAC Name

2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C27H24N4O4/c1-34-22-13-12-19(14-23(22)35-2)29-24(32)16-31-21-11-7-6-10-20(21)25-26(31)27(33)30(17-28-25)15-18-8-4-3-5-9-18/h3-14,17H,15-16H2,1-2H3,(H,29,32)

InChI Key

GQSAIXUNOWXHDG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)OC

Origin of Product

United States

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